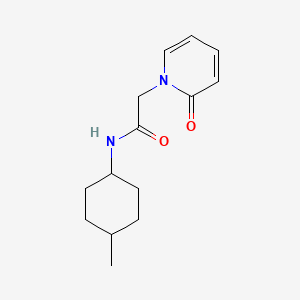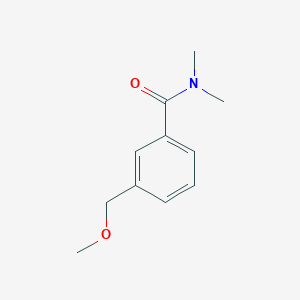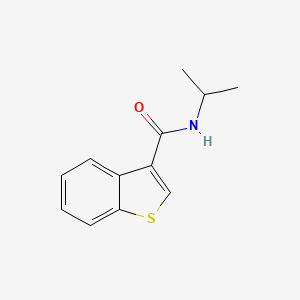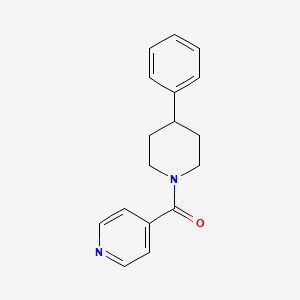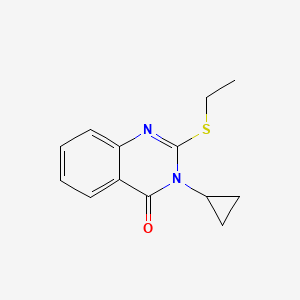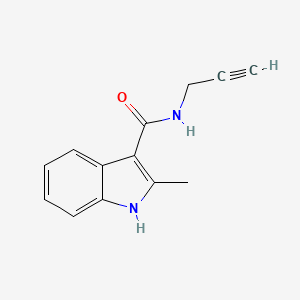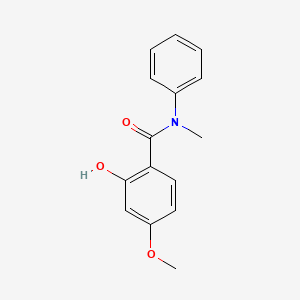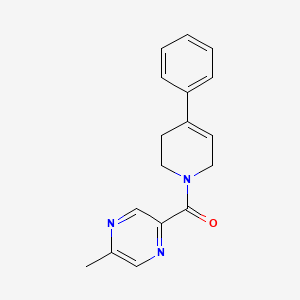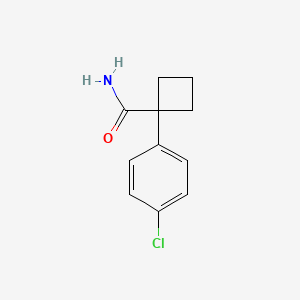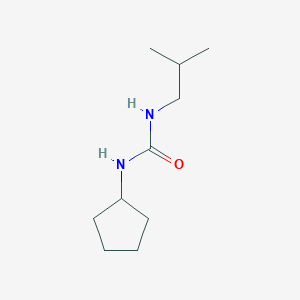
1-Cyclopentyl-3-(2-methylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-3-(2-methylpropyl)urea, also known as CPIU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPIU is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 1-Cyclopentyl-3-(2-methylpropyl)urea is not fully understood, but it is thought to involve the inhibition of the NF-κB signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines. 1-Cyclopentyl-3-(2-methylpropyl)urea has also been shown to inhibit the activation of p38 MAPK and JNK, which are involved in the regulation of cytokine production and pain signaling.
Biochemical and Physiological Effects
1-Cyclopentyl-3-(2-methylpropyl)urea has been shown to have anti-inflammatory and analgesic effects in various animal models. 1-Cyclopentyl-3-(2-methylpropyl)urea has been shown to reduce the production of pro-inflammatory cytokines and reduce pain sensitivity in a rat model of neuropathic pain. In addition, 1-Cyclopentyl-3-(2-methylpropyl)urea has been shown to reduce the expression of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation and pain.
実験室実験の利点と制限
1-Cyclopentyl-3-(2-methylpropyl)urea has several advantages for lab experiments, including its high yield and stability. However, 1-Cyclopentyl-3-(2-methylpropyl)urea has limited solubility in water, which can make it difficult to use in certain experiments. In addition, 1-Cyclopentyl-3-(2-methylpropyl)urea has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
将来の方向性
There are several future directions for the study of 1-Cyclopentyl-3-(2-methylpropyl)urea. One potential direction is to study the safety and efficacy of 1-Cyclopentyl-3-(2-methylpropyl)urea in humans. Another direction is to study the potential use of 1-Cyclopentyl-3-(2-methylpropyl)urea in the treatment of other inflammatory and pain conditions. In addition, further studies are needed to fully understand the mechanism of action of 1-Cyclopentyl-3-(2-methylpropyl)urea and its effects on various signaling pathways.
Conclusion
In conclusion, 1-Cyclopentyl-3-(2-methylpropyl)urea is a chemical compound that has potential therapeutic applications in the treatment of inflammation and pain. 1-Cyclopentyl-3-(2-methylpropyl)urea has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. While 1-Cyclopentyl-3-(2-methylpropyl)urea has several advantages for lab experiments, its safety and efficacy in humans are not fully understood. Further studies are needed to fully understand the potential of 1-Cyclopentyl-3-(2-methylpropyl)urea in the treatment of various conditions.
合成法
1-Cyclopentyl-3-(2-methylpropyl)urea has been synthesized using various methods, including the reaction of cyclopentanone with isobutylamine and subsequent reaction with phosgene. Another method involves the reaction of 2-methylpropylamine with cyclopentanone, followed by the reaction with phosgene. The yield of 1-Cyclopentyl-3-(2-methylpropyl)urea using these methods range from 50-70%.
科学的研究の応用
1-Cyclopentyl-3-(2-methylpropyl)urea has been studied for its potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of neuropathic pain. 1-Cyclopentyl-3-(2-methylpropyl)urea has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce the expression of cyclooxygenase-2 in lipopolysaccharide-stimulated macrophages. In addition, 1-Cyclopentyl-3-(2-methylpropyl)urea has been shown to reduce mechanical allodynia and thermal hyperalgesia in a rat model of neuropathic pain.
特性
IUPAC Name |
1-cyclopentyl-3-(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8(2)7-11-10(13)12-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZNYGBTYUPFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(2-methylpropyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)
![N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7473765.png)
